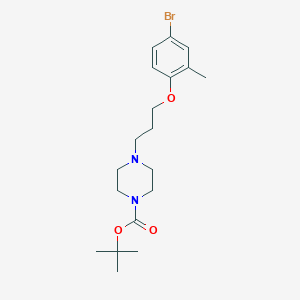
1-(3-Bromo-benzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
1-(3-Bromo-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a bromobenzyl group at the 1-position and a hydroxyl group at the 4-position of the pyrazole ring makes this compound unique
Métodos De Preparación
The synthesis of 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-bromobenzyl bromide with 4-hydroxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom in 3-bromobenzyl bromide is replaced by the pyrazole ring, forming the desired product.
Análisis De Reacciones Químicas
1-(3-Bromo-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(3-Bromo-benzyl)-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to explore these potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol is not fully understood, but it is believed to interact with molecular targets such as enzymes and receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol include other bromobenzyl-substituted pyrazoles and hydroxyl-substituted pyrazoles. For example:
1-(4-Bromobenzyl)-1H-pyrazol-4-ol: Similar structure but with the bromine atom at the 4-position of the benzyl group.
1-(3-Bromobenzyl)-1H-pyrazol-3-ol: Similar structure but with the hydroxyl group at the 3-position of the pyrazole ring.
1-(3-Chlorobenzyl)-1H-pyrazol-4-ol: Similar structure but with a chlorine atom instead of a bromine atom in the benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHMPNCLMAMOIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)



![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)




